3-Ethyl-2-fluoropyridine
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Overview
Description
3-Ethyl-2-fluoropyridine is a fluorinated pyridine derivative Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be further modified to introduce the ethyl group at the 3-position.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as tetra-n-butylammonium fluoride in dimethylformamide are commonly used.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
3-Ethyl-2-fluoropyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ethyl-2-fluoropyridine involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of fluorine affects the compound’s reactivity and binding affinity to various biological targets. This can influence pathways involved in biological processes, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the ethyl group at the 3-position, making it less hydrophobic.
3-Bromo-2-fluoropyridine: Contains a bromine atom instead of an ethyl group, affecting its reactivity and applications.
2,6-Difluoropyridine: Has two fluorine atoms, leading to different chemical properties and reactivity.
Uniqueness
3-Ethyl-2-fluoropyridine is unique due to the presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
1020718-14-2 |
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Molecular Formula |
C7H8FN |
Molecular Weight |
125.14 g/mol |
IUPAC Name |
3-ethyl-2-fluoropyridine |
InChI |
InChI=1S/C7H8FN/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |
InChI Key |
AOYASSWZUCLTNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC=C1)F |
Origin of Product |
United States |
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